molecular formula C19H18ClN3O3 B229293 5-(2-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

5-(2-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No. B229293
M. Wt: 371.8 g/mol
InChI Key: VVYJNZDCVWUHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The synthesis of this compound has been achieved through various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For instance, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. Additionally, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione are diverse. Studies have shown that this compound exhibits potent antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess antimicrobial activity by inhibiting the growth of various bacterial and fungal strains. In addition, this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione in lab experiments are that it exhibits potent biological activity, making it a potential candidate for the development of new drugs. Additionally, the synthesis of this compound is relatively simple and can be achieved using readily available starting materials. However, the limitations of using this compound in lab experiments are that its mechanism of action is not fully understood, and its toxicity profile has not been extensively studied.

Future Directions

There are several future directions for the research and development of 5-(2-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective derivatives of this compound. Another potential direction is to study the pharmacokinetics and toxicity profile of this compound in preclinical models. This could provide valuable information for the development of new drugs based on this compound. Finally, the therapeutic potential of this compound in various disease models could be further explored, which could lead to the development of new treatments for cancer, infectious diseases, and inflammatory disorders.

Synthesis Methods

The synthesis of 5-(2-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-chlorobenzaldehyde with 3,4-dimethylpyridine-2,6-dione in the presence of ammonium acetate. This reaction yields the intermediate product, which is then subjected to further reaction with urea to yield the final product.

Scientific Research Applications

The scientific research application of 5-(2-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is vast. This compound has been extensively studied for its antitumor, antimicrobial, and anti-inflammatory effects. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess antimicrobial activity against various bacterial and fungal strains. In addition, this compound exhibits potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory disorders.

properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C19H18ClN3O3/c1-19(2)7-11-14(12(24)8-19)13(9-5-3-4-6-10(9)20)15-16(21-11)22-18(26)23-17(15)25/h3-6,13H,7-8H2,1-2H3,(H3,21,22,23,25,26)

InChI Key

VVYJNZDCVWUHRU-UHFFFAOYSA-N

Isomeric SMILES

CC1(CC2=C(C(C3=C(N2)N=C(N=C3O)O)C4=CC=CC=C4Cl)C(=O)C1)C

SMILES

CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=CC=C4Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=CC=C4Cl)C(=O)C1)C

Origin of Product

United States

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